Cas no 2227923-31-9 ((3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid)

(3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid
- (3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid
- EN300-1901274
- 2227923-31-9
-
- インチ: 1S/C12H21NO6/c1-12(2,3)19-11(17)13-4-5-18-7-8(13)9(14)6-10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8?,9-/m1/s1
- InChIKey: RTOASBYVWVUAQL-YGPZHTELSA-N
- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 275.13688739g/mol
- どういたいしつりょう: 275.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 96.3Ų
(3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901274-0.05g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 0.05g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1901274-10.0g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 10g |
$7742.0 | 2023-06-01 | ||
Enamine | EN300-1901274-0.25g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 0.25g |
$1657.0 | 2023-09-18 | ||
Enamine | EN300-1901274-2.5g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 2.5g |
$3530.0 | 2023-09-18 | ||
Enamine | EN300-1901274-1g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 1g |
$1801.0 | 2023-09-18 | ||
Enamine | EN300-1901274-5g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 5g |
$5221.0 | 2023-09-18 | ||
Enamine | EN300-1901274-10g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 10g |
$7742.0 | 2023-09-18 | ||
Enamine | EN300-1901274-0.1g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 0.1g |
$1585.0 | 2023-09-18 | ||
Enamine | EN300-1901274-1.0g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 1g |
$1801.0 | 2023-06-01 | ||
Enamine | EN300-1901274-0.5g |
(3R)-3-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-3-hydroxypropanoic acid |
2227923-31-9 | 0.5g |
$1728.0 | 2023-09-18 |
(3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
(3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acidに関する追加情報
Recent Advances in the Study of (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid (CAS: 2227923-31-9)
In recent years, the compound (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid (CAS: 2227923-31-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine and tert-butoxycarbonyl (Boc) functional groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug delivery systems. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
The synthesis of (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as asymmetric catalysis and green chemistry principles to achieve enantioselective synthesis, which is critical for its biological activity. The Boc-protected morpholine moiety plays a pivotal role in stabilizing the compound during synthetic processes, while the hydroxypropanoic acid segment contributes to its solubility and bioavailability.
Recent pharmacological studies have explored the compound's mechanism of action, particularly its interaction with target enzymes and receptors. For instance, (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid has been identified as a potent inhibitor of certain proteases involved in inflammatory pathways. In vitro and in vivo experiments have demonstrated its efficacy in reducing inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its structural features make it a candidate for prodrug development, where it can be modified to enhance targeted delivery and reduce side effects.
One of the most notable advancements is the compound's application in drug delivery systems. Researchers have successfully conjugated (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid with nanoparticles and liposomes to improve the pharmacokinetic properties of therapeutic agents. These hybrid systems have shown enhanced stability and controlled release profiles, making them suitable for treating conditions such as cancer and infectious diseases. Furthermore, the compound's biocompatibility and low toxicity profile have been confirmed in preclinical trials, paving the way for future clinical studies.
Despite these promising developments, challenges remain in scaling up the synthesis and ensuring consistent quality for large-scale pharmaceutical production. Researchers are also investigating the compound's long-term safety and potential interactions with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate the translation of laboratory findings into clinical applications.
In conclusion, (3R)-3-{4-(tert-butoxy)carbonylmorpholin-3-yl}-3-hydroxypropanoic acid (CAS: 2227923-31-9) represents a versatile and promising candidate in the field of chemical biology and drug development. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject for ongoing and future research. As scientists continue to unravel its full potential, this compound may soon play a pivotal role in the development of novel therapeutics for a wide range of diseases.
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